REACTION_CXSMILES
|
Cl[C:2]([CH3:5])([CH3:4])[CH3:3].[Mg].[C:7]([Mg]Cl)([CH3:10])([CH3:9])[CH3:8].[Br-].[Li+].[C:15](Cl)(=[O:19])[C:16](Cl)=[O:17]>O1CCCC1.[Cu](Br)Br>[CH3:3][C:2]([CH3:5])([C:15](=[O:19])[C:16](=[O:17])[C:7]([CH3:10])([CH3:9])[CH3:8])[CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
26.44 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C
|
Name
|
|
Quantity
|
0.24 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
t-BuMgCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
copper bromide
|
Quantity
|
34 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
|
Name
|
|
Quantity
|
8.72 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for an hour at −65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining mixture temperature at −65° C
|
Type
|
TEMPERATURE
|
Details
|
warmed up to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
90% of the THF is removed by vacuum
|
Type
|
ADDITION
|
Details
|
followed by the addition of 500 ml of hexane and 300 ml of a saturated aqueous solution of ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The hexane layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with three 200 ml lots of hexane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to drying with 10 g of anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
DISTILLATION
|
Details
|
the hexane distilled off under atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(C(C(C)(C)C)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |